molecular formula C20H27F2N3O2 B15119012 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B15119012
M. Wt: 379.4 g/mol
InChI Key: FGZBQKMOBOEVFK-UHFFFAOYSA-N
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Description

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a difluoropiperidine moiety and a piperidinyl group attached to an acetamide backbone, making it a unique structure with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H27F2N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H27F2N3O2/c1-15-3-2-4-17(13-15)23-18(26)14-24-9-5-16(6-10-24)19(27)25-11-7-20(21,22)8-12-25/h2-4,13,16H,5-12,14H2,1H3,(H,23,26)

InChI Key

FGZBQKMOBOEVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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